

GR 128107: A Technical Overview of Research Applications

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Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916

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Introduction

GR 128107 is a notable pharmacological tool utilized in the study of melatonergic systems. Identified as a selective melatonin receptor antagonist, it plays a crucial role in differentiating the functions of melatonin receptor subtypes and exploring their downstream signaling pathways. This technical guide provides a comprehensive overview of the research applications of **GR 128107**, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.

Quantitative Data

The affinity of **GR 128107** for human melatonin receptors has been characterized through radioligand binding assays. The data clearly indicates a significant selectivity for the MT2 receptor over the MT1 receptor.

Ligand	Receptor Subtype	Parameter	Value	Reference
GR 128107	Human MT1	pKi	6.9 - 7.04	[1][2]
GR 128107	Human MT2	pKi	9.1	[1][2]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

This approximate 100-fold selectivity makes **GR 128107** a valuable tool for isolating and studying the physiological and pathological roles of the MT2 receptor. One study has reported a 23-fold higher affinity of **GR 128107** for the MT2 receptor compared to the MT1 receptor[1].

Experimental Protocols

GR 128107 has been characterized using various in vitro functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Affinity Determination

This protocol is used to determine the binding affinity (Ki) of **GR 128107** for melatonin receptors.

1. Cell Culture and Membrane Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor are cultured under standard conditions.
- Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

2. Binding Assay:

- Membrane preparations are incubated with a radiolabeled melatonin agonist, typically [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin, at a concentration below its Kd.
- A range of concentrations of the competing ligand, **GR 128107**, is added to the incubation mixture.
- The reaction is incubated to allow for binding equilibrium to be reached.
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.

- The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

- The IC₅₀ value (the concentration of **GR 128107** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
- The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Xenopus laevis Melanophore Aggregation Assay

This assay is used to assess the functional activity of **GR 128107** as a potential agonist or antagonist at melatonin receptors expressed in *Xenopus laevis* melanophores.

1. Cell Culture:

- Melanophores are isolated from *Xenopus laevis* embryos and cultured in a suitable medium.

2. Assay Procedure:

- Cultured melanophores are treated with melatonin to induce pigment granule aggregation.
- To test for antagonist activity, cells are pre-incubated with varying concentrations of **GR 128107** before the addition of melatonin.
- To test for agonist activity, cells are treated with **GR 128107** alone.
- The degree of pigment aggregation is quantified by measuring the area of the cells covered by pigment granules using image analysis software.

3. Data Analysis:

- For antagonist activity, the ability of **GR 128107** to inhibit melatonin-induced aggregation is determined, and a pA₂ value can be calculated from a Schild plot.

- For agonist activity, the EC50 value for inducing aggregation is determined. In the case of **GR 128107**, it has been observed to act as a partial agonist in this system.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of **GR 128107** to antagonize the melatonin-mediated inhibition of adenylyl cyclase activity.

1. Cell Culture:

- Cells stably expressing MT1 or MT2 receptors (e.g., CHO cells) are used.

2. Assay Protocol:

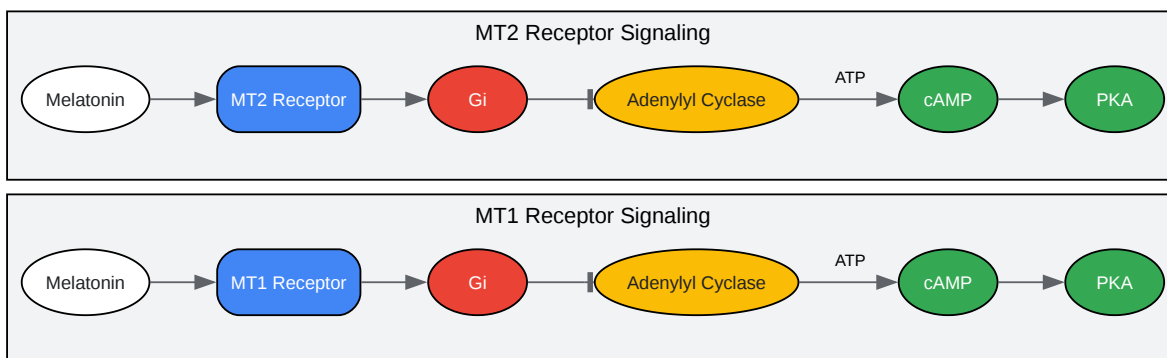
- Cells are pre-incubated with varying concentrations of **GR 128107**.
- Adenylyl cyclase is then stimulated with forskolin, leading to an increase in intracellular cyclic AMP (cAMP) levels.
- Melatonin is added to inhibit the forskolin-stimulated cAMP accumulation.
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based).

3. Data Analysis:

- The ability of **GR 128107** to reverse the inhibitory effect of melatonin on forskolin-stimulated cAMP accumulation is quantified.
- A Schild analysis can be performed to determine the pA2 value of **GR 128107**, which provides a measure of its antagonist potency.

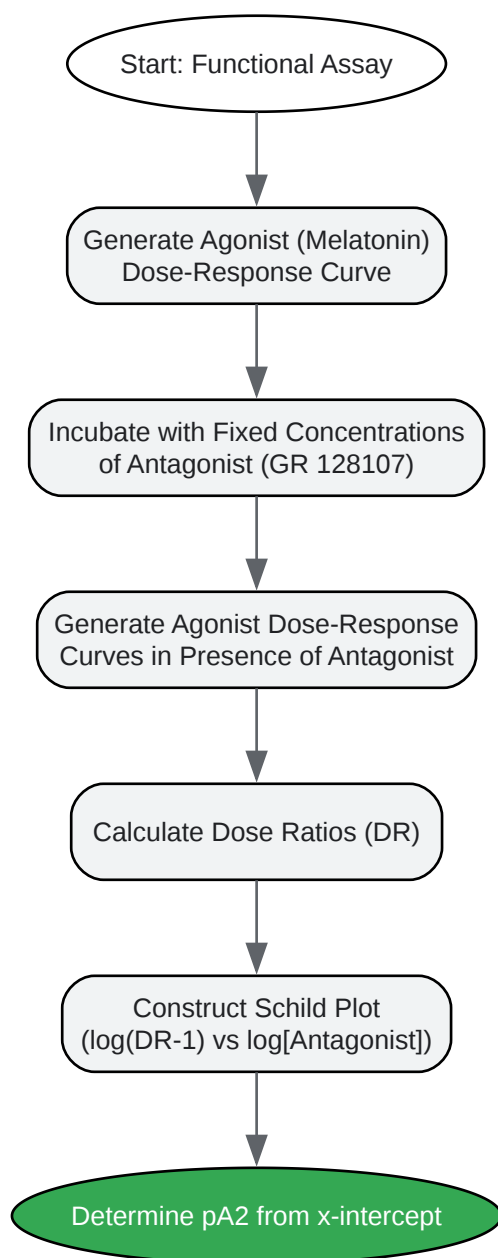
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by melatonin receptors and a typical experimental workflow for characterizing an antagonist like **GR 128107**.



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Melatonin Receptor Signaling Pathways



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References

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- 2. GR 128107 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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